2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound categorized within the piperidine class. It is identified by the molecular formula and has a unique structure that combines a tert-butyl group with a phenyl and piperidinylmethyl ether moiety. This compound was initially synthesized in 2002 by Pfizer Inc. as a potential therapeutic agent for psychiatric and neurological disorders, indicating its significance in medicinal chemistry.
The compound is classified as a piperidine derivative, which is commonly found in various pharmaceutical applications due to its ability to interact with neurotransmitter systems. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations. The compound's synthesis and characterization have been documented in several scientific studies, emphasizing its relevance in both organic synthesis and medicinal chemistry.
The synthesis of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride typically involves the following steps:
Industrial synthesis of this compound mirrors laboratory methods but is optimized for larger scale production. Key parameters such as temperature, reaction time, and reagent concentration are meticulously controlled to enhance yield and purity. Purification methods like recrystallization or chromatography are employed to isolate the final product.
The molecular structure of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride features:
The compound's structural characteristics can be represented as follows:
This structural arrangement allows for effective interactions with biological targets, particularly in neurological pathways.
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride can undergo several chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or for synthesizing related compounds. Each reaction type requires specific conditions to optimize yield and selectivity.
The mechanism of action for 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This modulation can influence neuronal signaling pathways, which may lead to therapeutic effects in treating psychiatric disorders.
Research indicates that compounds interacting with these receptors can alter mood, cognition, and behavior, highlighting their potential utility in psychiatric medicine .
The chemical stability of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride allows it to withstand various synthetic conditions while retaining its active pharmacophore. Its ability to participate in oxidation and reduction reactions further enhances its versatility in chemical synthesis.
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride has several notable applications:
This compound exemplifies how synthetic chemistry can lead to valuable therapeutic agents with significant implications in pharmacology and medicinal research.
Piperidine derivatives have established themselves as privileged scaffolds in CNS drug discovery due to their favorable physiochemical properties and ability to modulate neuroreceptors. The saturated heterocyclic structure of piperidine provides significant advantages for blood-brain barrier (BBB) penetration, a critical requirement for psychoactive agents. Piperidine’s sp³-hybridized ring system enhances three-dimensional coverage compared to flat aromatic systems, enabling more efficient exploration of pharmacophore space and improved interaction with enantioselective protein targets in the CNS [1]. This molecular complexity increases the probability of achieving optimal druggability parameters, including solubility and lipophilicity balance essential for brain exposure [5].
Table 1: Molecular Descriptors of Piperidine Compared to Related Scaffolds
Molecular Feature | Piperidine | Pyrrolidine | Cyclohexane | Pyrrole |
---|---|---|---|---|
Calculated LogP | 0.46 | 0.46 | 3.00 | 0.75 |
Polar Surface Area (Ų) | 12.03 | 16.46 | 0 | 13.96 |
Dipole Moment (D) | 1.41 | 1.41 | 0.07 | 2.93 |
H-Bond Acceptors | 1.5 | 1.5 | 0 | 0.5 |
H-Bond Donors | 1.0 | 1.0 | 0 | 1.0 |
CI_LogS (Solubility) | 0.81 | 0.85 | -2.71 | -0.54 |
The historical significance of piperidine derivatives in CNS therapeutics is exemplified by landmark compounds such as haloperidol (antipsychotic) and donepezil (anti-Alzheimer). These drugs leverage piperidine’s ability to confer conformational restraint while maintaining metabolic stability—properties that made piperidine the second most prevalent nitrogen heterocycle in FDA-approved CNS drugs after piperazine [2]. The scaffold’s versatility enables structural modifications that fine-tune receptor affinity, particularly for dopaminergic and serotonergic targets implicated in schizophrenia, depression, and anxiety disorders [10]. Quantitative analysis reveals piperidine appears in >15% of CNS-active compounds with molecular weight <450, underscoring its dominance in neuropharmacology [5].
The development of 2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride represents a strategic scaffold-hopping evolution from early heterocyclic antipsychotics. Benzoxazine and benzothiazine derivatives dominated early antipsychotic research due to their potent dopamine receptor antagonism, but suffered from poor pharmacokinetic profiles and extrapyramidal side effects. Medicinal chemists addressed these limitations through systematic structural modifications:
Table 2: Structural Evolution from Heterocycles to Piperidinylmethyl Ethers
Generation | Prototype Scaffold | Key Limitations | Structural Solution | Resulting Compound Class |
---|---|---|---|---|
1st | Benzoxazine | High rigidity, metabolic instability | Ring opening | Aminomethyl piperidines |
2nd | Benzothiazine | Phototoxicity, hERG inhibition | Sulfur oxidation/replacement | Sulfoxide/sulfone derivatives |
3rd | Fused pyrrolizines | Synthetic complexity, poor solubility | Ether bridge insertion | 4-Piperidinylmethyl ethers |
This scaffold evolution culminated in the strategic incorporation of the 4-piperidinylmethyl ether moiety, which balanced conformational flexibility with steric guidance. The ether oxygen served dual functions: acting as a hydrogen-bond acceptor for improved water solubility (LogS -4.2 to -3.8) while maintaining moderate lipophilicity (cLogP 2.8-3.5) within the optimal range for CNS drugs [3] [7]. Molecular docking studies revealed that the methylene spacer between piperidine and oxygen allowed optimal vectoring of the tert-butyl group into hydrophobic receptor subpockets, explaining the 10-30 fold affinity improvements over benzoxazine precursors for σ₁ and 5-HT₁ₐ receptors [3].
The strategic incorporation of tert-butyl substituents represents a cornerstone design principle for optimizing CNS drug candidates, particularly exemplified in 2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride. The tert-butyl group significantly enhances BBB penetration through multiple interdependent mechanisms:
Table 3: BBB Permeability Parameters of Piperidine Derivatives
Compound | PSA (Ų) | cLogP | H-Bond Donors | CNS MPO Score | P-gp Substrate Probability |
---|---|---|---|---|---|
Unsubstituted phenyl analog | 32.1 | 2.3 | 1 | 3.8 | 0.87 |
2-Methylphenyl derivative | 31.8 | 2.7 | 1 | 4.1 | 0.76 |
2-tert-Butylphenyl derivative | 29.5 | 3.4 | 1 | 5.3 | 0.42 |
Ideal CNS drug range | <60-70 | 2-4 | 0-1 | >4.0 | <0.5 |
Quantitative assessment using Central Nervous System Multiparameter Optimization (CNS MPO) scoring demonstrates the profound impact of the 2-tert-butyl substitution: derivatives consistently achieve scores >5.0 versus <4.0 for methyl or halogen analogs, correlating with 3-5 fold increases in brain-to-plasma ratios in rodent models [5]. The tert-butyl group’s isosteric relationship with adamantyl fragments further enabled optimization cycles—replacing tert-butyl with 1-adamantyl increased D₂ receptor residence time by 40% but reduced BBB flux due to higher molecular weight, confirming the tert-butyl group as the optimal compromise for this chemical series [3].
Table 4: Key Bioactive Piperidinylmethyl Ether Derivatives
Compound Name | Chemical Structure Key Features | Primary Biological Target | Development Status |
---|---|---|---|
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether | 2-tert-Butylphenoxy linker, free piperidine | σ₁/5-HT₁ₐ receptors | Preclinical optimization |
4-Fluoro-2-(adamantyl)phenyl analog | Adamantyl bioisostere, 4-fluoro substitution | D₂/D₃ receptors | Patent applications |
N-acetyl-4-piperidinylmethyl ether | Acetylated piperidine, tert-butyl phenyl | Dopamine transporter | In vitro profiling |
Benzoxazine-piperidine hybrid | Fused benzoxazine, piperidinylmethyl pendant | 5-HT₂ₐ antagonist | Discontinued (Phase I) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0